4-acetyl-N-methylpiperazine-2-carboxamide hydrochloride
Overview
Description
“4-acetyl-N-methylpiperazine-2-carboxamide hydrochloride” is a chemical compound with the molecular formula C8H16ClN3O2 . It’s a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecule contains a total of 28 bond(s). There are 13 non-H bond(s), 2 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amide(s) (aliphatic), and 1 secondary amine(s) (aliphatic) .Scientific Research Applications
Synthesis and Properties
A study by Bielawski et al. (1993) focuses on the synthesis of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides, evaluated as cytostatic agents. This research developed procedures for constructing aminoalkyl chains on the 4-acetylpyrrole-2-carboxylic acid nuclei, highlighting the compound's potential in medicinal chemistry (Bielawski et al., 1993).
Metabolism Studies
Jiang et al. (2007) investigated the metabolism of a related compound, 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3- diphenylpropyl ester hydrochloride, in rat bile. This study provides insights into the compound's metabolic pathways and potential therapeutic applications (Jiang et al., 2007).
Nootropic Activity
Valenta et al. (1994) explored the synthesis of various 1,4-disubstituted 2-oxopyrrolidines and related compounds, including those with 4-acetyl-N-methylpiperazine-2-carboxamide hydrochloride, for potential nootropic (cognitive enhancing) activities (Valenta et al., 1994).
Synthesis of New Amides
Koroleva et al. (2011) synthesized new carboxylic acid amides containing an N-methylpiperazine fragment. This research contributes to the understanding of the compound's chemical behavior and potential applications in synthesizing pharmaceuticals (Koroleva et al., 2011).
Poly(amido-amine) Research
Ferruti et al. (2000) researched poly(amido-amine)s (PAAs) carrying 2-methylpiperazine, revealing their potential as endosomolytic polymers. This finding suggests applications in drug delivery and cellular interactions (Ferruti et al., 2000).
Antidepressant Discovery
Mahesh et al. (2011) discovered new antidepressants from structurally novel 5-HT3 receptor antagonists, including compounds with 4-methylpiperazin-1-yl)methanone. This study highlights the compound's relevance in developing new antidepressant drugs (Mahesh et al., 2011).
Properties
IUPAC Name |
4-acetyl-N-methylpiperazine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2.ClH/c1-6(12)11-4-3-10-7(5-11)8(13)9-2;/h7,10H,3-5H2,1-2H3,(H,9,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVDCUGNFKKVGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNC(C1)C(=O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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